1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine
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Overview
Description
1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine is a fluorinated organic compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of both fluoro and trifluoromethyl groups, imparts distinct chemical and physical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoro-6-(trifluoromethyl)aniline with ethylene diamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives, quinones.
Reduction: Amine derivatives.
Substitution: Fluorinated aromatic compounds.
Scientific Research Applications
1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)aniline
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
Comparison: 1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine stands out due to its diamine functionality, which imparts unique reactivity and biological activity compared to its analogs. The presence of both fluoro and trifluoromethyl groups further enhances its chemical stability and bioactivity .
Properties
Molecular Formula |
C9H10F4N2 |
---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
1-[2-fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-6-3-1-2-5(9(11,12)13)8(6)7(15)4-14/h1-3,7H,4,14-15H2 |
InChI Key |
PVMVSSVWEBABDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CN)N)C(F)(F)F |
Origin of Product |
United States |
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